molecular formula C5H10O2 B1139871 2,4-Dimethyl-1,3-dioxolane CAS No. 100760-25-6

2,4-Dimethyl-1,3-dioxolane

Cat. No. B1139871
CAS RN: 100760-25-6
M. Wt: 102.1317
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethyl-1,3-dioxolane is a dioxolane.

Scientific Research Applications

Chiroptical Properties

  • Photoexcited State Studies : A study by Amako et al. (2015) explored the cryptochirality of 2,2-Dimethyl-1,3-dioxolane in chloroform, which exhibited circularly polarised luminescence signals in the photoexcited state. This study highlights its potential application in chiroptical materials and photonics (Amako et al., 2015).

Chemical Reactions and Structural Studies

  • Conformational Structure and Reactivity : Atavin et al. (1969) investigated the structural directivity of 2,4-Dimethyl-1,3-dioxolane in reactions with organomagnesium compounds, noting the specificity of bond cleavage depending on its conformation (Atavin et al., 1969).
  • Vapor-liquid-liquid Equilibrium : Chopade et al. (2003) studied the vapor-liquid-liquid equilibrium of 2,4-Dimethyl-1,3-dioxolane in water, providing data useful in chemical engineering and process design (Chopade et al., 2003).
  • Catalytic Synthesis : Yang Shui-jin (2006) explored the catalytic synthesis of 2,4-dimethyl-2-ethoxycarbonylmethyl-1,3-dioxolane, an environmentally friendly process significant for green chemistry applications (Yang Shui-jin, 2006).

Material Science and Engineering Applications

  • Polymerization Studies : Okada et al. (1975) researched the polymerization of various 1,3-dioxolanes, including 2,4-Dimethyl-1,3-dioxolane, contributing to the field of polymer chemistry and materials science (Okada et al., 1975).

Potential Applications in Biofuels

  • Bio-Diesel Research : Kwon and Xuan (2021) investigated the pyrolysis of bio-derived 1,3-dioxolane fuels, including 2,4-Dimethyl-1,3-dioxolane derivatives, as potential biodiesels. This study is crucial in the development of alternative energy sources (Kwon & Xuan, 2021).

Antimicrobial Activities

  • Antifungal and Antibacterial Properties : Begum et al. (2019) synthesized novel amide derivatives of 1,3-Dioxolane, including 2,4-Dimethyl-1,3-dioxolane, and evaluated their antimicrobial activities, indicating potential applications in pharmaceuticals and biotechnology (Begum et al., 2019).

properties

IUPAC Name

2,4-dimethyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-4-3-6-5(2)7-4/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSFUFIOLRQOON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90863166
Record name 2,4-Dimethyl-1,3-dioxolane
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Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colourless liquid; Dairy aroma with fruity overtones
Record name 2,4-Dimethyl-1,3-dioxolane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1697/
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Solubility

Slightly soluble in water, Soluble (in ethanol)
Record name 2,4-Dimethyl-1,3-dioxolane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Density

0.921-0.928
Record name 2,4-Dimethyl-1,3-dioxolane
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Product Name

2,4-Dimethyl-1,3-dioxolane

CAS RN

3390-12-3
Record name 2,4-Dimethyl-1,3-dioxolane
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Record name 2,4-Dimethyl-1,3-dioxolane
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Record name 2,4-Dimethyl-1,3-dioxolane
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Record name 2,4-dimethyl-1,3-dioxolane
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Record name 2,4-DIMETHYL-1,3-DIOXOLANE
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Record name 2,4-Dimethyl-1,3-dioxolane
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